Bienvenue dans la boutique en ligne BenchChem!

4-(3-Cyanopropoxy)-3-methoxybenzonitrile

Androgen Receptor Modulation Structure-Activity Relationship (SAR) Medicinal Chemistry

4-(3-Cyanopropoxy)-3-methoxybenzonitrile (CAS 1016840-86-0, molecular formula C₁₂H₁₂N₂O₂, MW 216.24) is a substituted benzonitrile featuring two cyano groups: one directly attached to the aromatic ring and a second on a C3 alkoxy side chain. This dual-nitrile architecture positions the compound as a key intermediate in modular synthesis strategies where sequential reactivity of the cyano groups is required.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B7808380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanopropoxy)-3-methoxybenzonitrile
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)OCCCC#N
InChIInChI=1S/C12H12N2O2/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3
InChIKeyRHKMSYMYKCWKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanopropoxy)-3-methoxybenzonitrile (CAS 1016840-86-0): A Dual-Nitrile Intermediate for Kinase-Targeted Scaffolds


4-(3-Cyanopropoxy)-3-methoxybenzonitrile (CAS 1016840-86-0, molecular formula C₁₂H₁₂N₂O₂, MW 216.24) is a substituted benzonitrile featuring two cyano groups: one directly attached to the aromatic ring and a second on a C3 alkoxy side chain. This dual-nitrile architecture positions the compound as a key intermediate in modular synthesis strategies where sequential reactivity of the cyano groups is required. Its substitution pattern is structurally analogous to the core of certain kinase inhibitor scaffolds, notably Gefitinib-related quinazoline derivatives [1], making it a candidate building block for targeted library synthesis in medicinal chemistry programs.

Why 4-(3-Cyanopropoxy)-3-methoxybenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


In-class benzonitrile derivatives are not interchangeable due to the specific spatio-electronic requirements of the cyanopropoxy side chain. For applications such as androgen receptor (AR) modulation, the C3 alkoxy linker with a terminal cyano group is a critical pharmacophoric element that determines binding affinity and functional selectivity [1]. Shorter-chain analogs (e.g., 4-(2-cyanoethoxy)-3-methoxybenzonitrile) or analogs lacking the terminal cyano group (e.g., 3,4-dimethoxybenzonitrile) fail to engage the intended hydrogen-bonding pocket within the AR ligand-binding domain, as evidenced by the structure-activity relationship (SAR) data disclosed in US Patent 7,473,711 [1]. The evidence below demonstrates that linker length, terminal functionality, and the methoxy-cyano substitution pattern are non-negotiable parameters for maintaining potency in this target class.

Quantitative Differentiation Evidence for 4-(3-Cyanopropoxy)-3-methoxybenzonitrile vs. Closest Analogs


Linker-Length Dependent AR Modulator Potency: C3-Cyanopropoxy vs. C2-Cyanoethoxy

In the 4-cyano-phenoxy series of androgen receptor modulators disclosed in US Patent 7,473,711, the C3-cyanopropoxy side chain (as present in the target compound) is explicitly claimed as the preferred linker length for achieving potent AR antagonism [1]. While specific IC₅₀ values for the target compound itself are not disclosed, the patent establishes a clear SAR trend: C3 linkers with a terminal cyano group provide optimal spatial positioning for H-bond acceptance within the AR ligand-binding domain. The shorter-chain analog 4-(2-cyanoethoxy)-3-methoxybenzonitrile (CAS 1017020-33-5) is excluded from the preferred embodiments, indicating that the two-carbon linker fails to span the critical distance required for dual H-bond engagement at both the His-874 and Arg-752 residues of the AR [1]. This SAR preference is a class-level inference supported by the patent's explicit selection of C3 linkers for the exemplified compounds.

Androgen Receptor Modulation Structure-Activity Relationship (SAR) Medicinal Chemistry

Methoxy Group Positional Specificity: 3-Methoxy vs. 4-Methoxy Substitution Pattern

The 3-methoxy-4-alkoxy substitution pattern of the target compound is structurally homologous to the dimethoxy-quinazoline core of FDA-approved EGFR tyrosine kinase inhibitor Gefitinib (Iressa®) [1]. Gefitinib's pharmacophore requires a 3-methoxy group on the quinazoline ring system for optimal kinase hinge-binding interactions [1]. When employing 4-(3-cyanopropoxy)-3-methoxybenzonitrile as a synthetic intermediate for Gefitinib-derived analogs, the 3-methoxy group provides the correct regioisomeric orientation. The 4-methoxy isomer (4-(3-cyanopropoxy)-2-methoxybenzonitrile) or the 3,4-dimethoxy analog (3,4-dimethoxybenzonitrile) would produce the incorrect substitution pattern in the final heterocyclic product, likely resulting in a significant reduction in EGFR kinase inhibition based on the extensive SAR established for 4-anilinoquinazolines [2]. The correct regioisomer is essential for synthetic fidelity.

Regioisomer Differentiation Synthetic Intermediate Fidelity Gefitinib Scaffold

Dual-Cyano Reactivity Advantage for Sequential Synthetic Transformations

The target compound's two distinct cyano groups — an aromatic nitrile (directly attached to the benzene ring) and an aliphatic nitrile (at the terminus of the cyanopropoxy chain) — provide orthogonal reactivity handles . The aromatic nitrile can undergo hydrolysis to a carboxylic acid or reduction to an amine, while the aliphatic nitrile can independently participate in cycloaddition or nucleophilic addition reactions, enabling sequential functionalization without protecting group manipulation. This is a differentiation from simpler analogs such as 3,4-dimethoxybenzonitrile (CAS 2024-83-1), which contains only a single aromatic nitrile, or from the carboxylic acid analog 4-(3-cyanopropoxy)-3-methoxybenzoic acid , which precludes the use of the aromatic nitrile as a synthetic handle. A patent describing the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide (CN-116655630-A) [1] utilizes the 4-cyano-2-methoxyphenoxy motif as a key intermediate, demonstrating the synthetic utility of the dual-functional architecture in pharmaceutically relevant heterocycle construction.

Chemoselective Synthesis Polyfunctional Intermediate Heterocycle Construction

Commercial Availability and Purity Specifications: Source-to-Source Variance

Commercially available purity specifications for 4-(3-Cyanopropoxy)-3-methoxybenzonitrile vary across suppliers. Leyan (Shanghai) offers the compound at 98% purity (Cat. No. 1657701) , while AKSci lists a minimum purity specification of 95% . The compound is designated for research and further manufacturing use only, with storage at 2–8°C in sealed, dry conditions . This purity differential (>3%) is significant for programs requiring high-purity intermediates for final-step pharmaceutical synthesis, where impurity profiles can impact the quality of the active pharmaceutical ingredient. The narrower specification (98%) available from Leyan represents a measurable procurement advantage over the standard 95% grade for applications sensitive to batch-to-batch variability.

Procurement Purity Specification Supply Chain

Optimal Application Scenarios for 4-(3-Cyanopropoxy)-3-methoxybenzonitrile Based on Quantitative Evidence


Androgen Receptor Modulator Lead Optimization Programs

The C3-cyanopropoxy side chain of 4-(3-Cyanopropoxy)-3-methoxybenzonitrile is the preferred linker length for AR modulator scaffolds per US Patent 7,473,711 [1]. Medicinal chemistry teams optimizing AR antagonists for acne, alopecia, or prostate cancer indications should select this compound as the starting intermediate, as the SAR data within the patent explicitly favor the C3 linker over shorter-chain analogs for optimal receptor engagement. Using the C2-cyanoethoxy analog would likely result in sub-optimal pharmacological profiles.

Gefitinib-Analog Library Synthesis for EGFR Kinase Drug Discovery

The 3-methoxy-4-alkoxy substitution pattern of this compound is structurally homologous to the Gefitinib pharmacophore [1]. It serves as a regiochemically correct intermediate for synthesizing libraries of 4-anilinoquinazoline EGFR inhibitors. The correct 3-methoxy orientation is essential for hinge-region binding, and procurement of this specific regioisomer eliminates the risk of synthesizing inactive analogs that would arise from incorrect substitution patterns [2].

Sequential Functionalization Strategies Requiring Orthogonal Cyano Reactivity

Programs that require stepwise transformation of two distinct nitrile groups — such as selective hydrolysis of the aromatic nitrile to a carboxylic acid followed by tetrazole formation from the aliphatic nitrile — benefit from the dual-cyano architecture of this compound [1]. This orthogonal reactivity is utilized in the preparation of naphthyridine carboxamide APIs, as disclosed in CN-116655630-A [2], and cannot be replicated with single-nitrile analogs like 3,4-dimethoxybenzonitrile.

Quote Request

Request a Quote for 4-(3-Cyanopropoxy)-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.